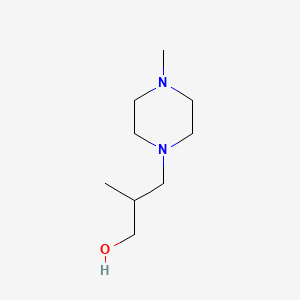

2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

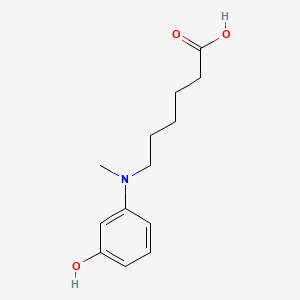

“2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL” is a chemical compound with the molecular formula C9H20N2O . It has a molecular weight of 172.27 g/mol . The IUPAC name for this compound is 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol .

Molecular Structure Analysis

The InChI code for “2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL” is InChI=1S/C9H20N2O/c1-9(8-12)7-11-5-3-10(2)4-6-11/h9,12H,3-8H2,1-2H3 . This compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 3 .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 26.7 Ų . It has a heavy atom count of 12 . The exact mass and the monoisotopic mass of the compound are 172.157563266 g/mol . The complexity of the compound is 122 .Aplicaciones Científicas De Investigación

Synthesis and Kinase Inhibitory Activities

A study by Sharma et al. (2010) explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives from epichlorohydrine, including variants related to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. These compounds were tested as Src kinase inhibitors and for anticancer activity against human breast carcinoma cells, indicating potential applications in cancer research.

Crystal Structures and Solvates of Olanzapine

Bojarska et al. (2013) studied the crystal structures of various solvates of olanzapine, which includes a compound structurally similar to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL (Bojarska, Maniukiewicz, & Sieroń, 2013). This research provides insights into the molecular conformations and crystal packing of such compounds, relevant for pharmaceutical sciences.

PPARgamma Agonists

Collins et al. (1998) conducted a study on the structure-activity relationship of compounds including 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL as PPARgamma agonists. This research is significant for understanding the therapeutic potential of these compounds in treating conditions like diabetes or obesity (Collins et al., 1998).

Synthesis of Derivatives

Mishriky and Moustafa (2013) focused on the synthesis of a compound closely related to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, which can contribute to the development of new chemical entities with potential pharmaceutical applications (Mishriky & Moustafa, 2013).

Antispasmodic Properties

Cymerman‐Craig and Harrisson (1955) explored the antispasmodic properties of related compounds, shedding light on the potential therapeutic uses of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in treating spasmodic conditions (Cymerman‐Craig & Harrisson, 1955).

α1 Receptor Antagonist Activity

Hon (2013) synthesized derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, which include structurally similar compounds to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, showing α1 receptor antagonistic activity. This suggests potential applications in treating conditions associated with α1 receptors (Hon, 2013).

Propiedades

IUPAC Name |

2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(8-12)7-11-5-3-10(2)4-6-11/h9,12H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHRDEWRRRJDME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698579 |

Source

|

| Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110358-10-6 |

Source

|

| Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B561946.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B561947.png)

![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)